molecular formula C31H24ClNO3S B11777855 Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

Cat. No.: B11777855
M. Wt: 526.0 g/mol
InChI Key: DQMBOQPCRMUNIK-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a complex organic compound that features a quinoline and thiophene moiety.

Preparation Methods

The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thiophene ring: This step may involve the use of thiophene-2-carbaldehyde in a Friedel-Crafts acylation reaction.

    Coupling reactions: The quinoline and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity. The thiophene ring enhances the compound’s binding affinity to its targets, improving its overall efficacy .

Comparison with Similar Compounds

Biological Activity

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate, also known by its CAS number 133791-17-0, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloroquinoline moiety and a thiophene group, which are known for their biological significance. The molecular formula for this compound is C31H24ClNO3SC_{31}H_{24}ClNO_3S, with a molecular weight of approximately 526.0 g/mol. Its structure can be represented as follows:

Molecular Structure \text{Molecular Structure }

Chemical Structure

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The chloroquinoline derivatives are particularly noted for their activity against various bacterial strains, including:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound may exhibit significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also pointed to the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as:

Cell Line IC50 (µM) Mechanism Reference
HeLa (cervical cancer)20Caspase activation
MCF7 (breast cancer)25Cell cycle arrest
A549 (lung cancer)30ROS generation

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent.

Toxicological Profile

The safety profile of this compound has been assessed in various toxicological studies. The compound has been classified under GHS as follows:

Hazard Class Description
Skin irritation (Category 2)May cause skin irritation
Eye irritation (Category 2A)Causes serious eye irritation
Specific target organ toxicityPotential respiratory effects upon exposure

These findings suggest that while the compound exhibits promising biological activity, care must be taken regarding its handling and potential exposure.

Properties

Molecular Formula

C31H24ClNO3S

Molecular Weight

526.0 g/mol

IUPAC Name

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate

InChI

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3

InChI Key

DQMBOQPCRMUNIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5

Origin of Product

United States

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